![molecular formula C12H14N2 B1321918 2,3,4,9-Tetrahydro-1H-carbazol-2-amine CAS No. 72898-07-8](/img/structure/B1321918.png)
2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-2-amine is a chemical compound that belongs to the class of tetrahydrocarbazoles. It is a multifunctionalized molecule that can be synthesized through various chemical reactions, including the Diels-Alder reaction, and can be further modified through etherification, amination, and reductive amination processes. This compound has potential applications in medicinal chemistry, particularly in the treatment of human papillomavirus infections and as a selective inhibitor of glial GABA uptake .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles can be achieved through an inverse-electron-demand Diels-Alder reaction of 2,3-indole-dienes with enals, which allows for the construction of enantioenriched tetrahydrocarbazole derivatives with good yields and excellent stereoselectivities . Additionally, a diastereoselective rearomative etherification/amination reaction has been developed to access 4-substituted tetrahydrocarbazoles, with the diastereoselectivity controlled by the nature of the nucleophile and reaction conditions . For the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, an asymmetric reductive amination directed by chiral (phenyl)ethylamines is a key step, achieving high disastereo facial selectivity .
Molecular Structure Analysis
The molecular structure of tetrahydrocarbazoles can be characterized by various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds and are essential for the identification of substituents and functional groups present in the molecule .
Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo a variety of chemical reactions. The use of mixtures of ligands in the Ir-catalyzed asymmetric reductive amination of tetrahydrocarbazol-1-ones has been shown to be effective, allowing for the synthesis of biologically active compounds . Additionally, tetrahydrocarbazoles can be used as intermediates in the synthesis of tetrazoles through multicomponent reactions, which are important in drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrocarbazoles, such as solubility, melting point, and reactivity, are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their potential applications in medicinal chemistry and drug design. For instance, the introduction of a chloro substituent and the formation of a pyridinecarboxamide group can significantly alter the compound's activity and selectivity, as seen in the potential treatment for human papillomavirus infections . Furthermore, the selectivity of tetrahydrocarbazoles as inhibitors of glial GABA uptake can be modulated by the stereochemistry of the compound, which is important for the development of new pharmacological agents .
Scientific Research Applications
Asymmetric Synthesis for HPV Treatment
Boggs et al. (2007) described an efficient asymmetric synthesis of a compound related to 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, highlighting its potential as a treatment for human papillomavirus (HPV) infections. This synthesis process involves a key step of asymmetric reductive amination, achieving high diastereofacial selectivity (Boggs et al., 2007).
Catalysts in Reductive Amination
Lyubimov et al. (2015) conducted comparative testing of complex catalysts for the Ir-catalyzed asymmetric direct reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-1-ones, demonstrating the effectiveness of using a mixture of chiral and achiral ligands. This approach facilitates the one-pot synthesis of biologically active compounds in the (tetrahydro-1H-carbazol-1-yl)amine series (Lyubimov et al., 2015).
Diastereoselective Rearomative Etherifications and Aminations
Abualnaja et al. (2021) presented a diastereoselective rearomative etherification/amination reaction of 2,3,9,9a-tetrahydro-1H-carbazoles, enabling the incorporation of alcohols or secondary amines to create 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles. The diastereoselectivity of this reaction is influenced by the nucleophile type and reaction conditions (Abualnaja et al., 2021).
Chemoenzymatic Synthesis of Ramatroban
Busto et al. (2012) developed a chemoenzymatic asymmetric route for preparing enantiopure (R)-ramatroban, utilizing lipases and oxidoreductases. The study highlights the synthesis of (R)-ramatroban through effective biocatalysts, including the resolution of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol (Busto et al., 2012).
Anticancer Activity of Synthesized Derivatives
Chaudhary and Chaudhary (2016) investigated the anticancer activity of newly synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives, revealing significant activity against the A-549 cell line in some derivatives. The study used MTT assay for evaluation and emphasized the considerable anticancer activity of specific derivatives (Chaudhary & Chaudhary, 2016).
Safety And Hazards
Future Directions
The future directions for the study of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine could involve further exploration of its oxidation processes and the development of new synthesis methods . The broad spectrum of biological activity observed among tetrahydrocarbazole derivatives, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity, suggests potential future applications in these areas .
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBNIKRHYDWHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608401 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
CAS RN |
72898-07-8 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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